molecular formula C17H14N2O3S2 B2785110 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide CAS No. 892854-04-5

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2785110
CAS No.: 892854-04-5
M. Wt: 358.43
InChI Key: SKGHGMUIXHISBK-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dioxolobenzothiazole core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16(6-7-23-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)24-17/h1-5,8-9H,6-7,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGHGMUIXHISBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Dioxolobenzothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxolobenzothiazole ring.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a substitution reaction, often using thiol reagents.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and scalability.

    Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halides and nucleophiles for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with biological targets that can lead to novel drug candidates.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study published in Journal of Medicinal Chemistry, a derivative of this compound was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Case Study:
A recent study highlighted its efficacy against resistant strains of Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Materials Science

In materials science, this compound is being explored for its potential as a precursor in the synthesis of novel polymers and materials.

Conductive Polymers

The unique electronic properties of the compound allow it to be used in the synthesis of conductive polymers, which have applications in organic electronics.

Research Findings:
Studies have shown that incorporating this compound into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its versatile functional groups and structural features.

Synthesis of Complex Molecules

The presence of multiple reactive sites enables the synthesis of complex molecules through various reactions such as nucleophilic substitution and cycloaddition.

Example Reaction:
The compound can undergo a cycloaddition reaction with dienophiles to form bicyclic structures that are valuable in drug development .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityPotent inhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against resistant bacterial strains
Materials ScienceConductive PolymersEnhanced conductivity and thermal stability
Organic SynthesisBuilding Block for Complex MoleculesVersatile reactions leading to drug candidates

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: Potentially leading to changes in gene expression.

    Modulate Cellular Pathways: Affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide: Shares the dioxolobenzothiazole core but differs in the attached functional groups.

    N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-quinoxalinecarboxamide: Another compound with a similar core structure but different substituents.

Uniqueness

N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide is a complex compound with notable biological activities attributed to its unique chemical structure. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a tricyclic structure characterized by the presence of multiple heteroatoms, which contribute to its reactivity and biological activity. Its molecular formula is C₁₅H₁₄N₄O₃S, with a molecular weight of approximately 330.4 g/mol . The tricyclic core allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Tricyclic Core : Initial steps focus on constructing the tricyclic framework using halogenated precursors and nucleophiles.
  • Introduction of Functional Groups : Subsequent reactions introduce the phenylsulfanyl and propanamide functionalities, often requiring controlled conditions to ensure high yields and purity .

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives containing thioether functionalities have demonstrated moderate antioxidant activity in various assays .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In vitro testing against human lung cancer cell lines (A549) revealed cytotoxic effects with IC₅₀ values indicating varying degrees of efficacy among related compounds .

CompoundIC₅₀ Value (µg/ml)
11b11.20
13b59.61
14b27.66

These results suggest that the structural components of the compound may enhance its ability to inhibit cancer cell proliferation.

The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors within cells. The presence of multiple functional groups allows for diverse binding interactions that can modulate biochemical pathways related to inflammation and cell growth .

Case Studies

In a study evaluating the biological activities of related thieno[2,3-c]pyrazole compounds, it was found that certain derivatives exhibited significant anti-inflammatory and antimicrobial activities . This suggests that compounds with similar structural motifs may also possess a broad spectrum of biological effects.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing and purifying this tricyclic compound?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation. A multi-step approach is advised:

Construct the tricyclic core via [3+2] cycloaddition or nucleophilic substitution, leveraging sulfur and nitrogen reactivity (e.g., pyrimido-benzothiazin core formation as in ).

Introduce the phenylsulfanyl group via thiol-ene coupling or SNAr reactions under anhydrous conditions.

Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization (e.g., methanol/water systems).
Key challenges include controlling regioselectivity and avoiding oxidation of sulfur moieties. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the compound’s structural conformation?

  • Methodological Answer : Prioritize single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Use SHELXS97/SHELXL97 for structure solution and refinement (R factor <0.05) . Complementary techniques:

  • NMR : Assign protons adjacent to sulfur (δ ~2.5–3.5 ppm) and aromatic regions (δ ~6.5–8.0 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+).
  • FTIR : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against Staphylococcus aureus (MIC determination, 24-hour incubation, 37°C) .
  • Anticancer : MTT assays on MCF-7 cells (48-hour exposure, IC₅₀ calculation with dose-response curves).
  • Anti-inflammatory : ELISA-based inhibition of TNF-α/IL-6 in LPS-stimulated macrophages .
    Include positive controls (e.g., doxorubicin for anticancer) and validate results with triplicate replicates.

Advanced Research Questions

Q. How can multi-step synthetic routes be optimized to improve yield and reduce side-products?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of phenylsulfanyl chloride) to drive reactions to completion.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dichloromethane to minimize side-reactions (e.g., hydrolysis).
  • Catalysis : Employ Pd/C or CuI for cross-coupling steps (e.g., Sonogashira reactions for alkyne incorporation) .
  • Scale-Up : Use flow chemistry for exothermic steps (e.g., cyclization) to enhance heat dissipation and reproducibility .

Q. What crystallographic insights explain conformational rigidity in the tricyclic core?

  • Methodological Answer : SC-XRD data (e.g., ) reveals non-planar geometry due to steric strain between the dioxa and thia moieties. Key observations:

  • Torsional Angles : ~10–15° deviations from ideal sp² hybridization in the tricyclic ring.
  • Intermolecular Interactions : π-π stacking (3.5–4.0 Å) and hydrogen bonding (N-H···O, ~2.8 Å) stabilize the lattice, reducing conformational flexibility .
    Compare with DFT-optimized structures (MOPAC2009) to validate computational models .

Q. How should contradictory biological activity data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :

Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide formation) that may alter activity .

Target Engagement Studies : Perform SPR (surface plasmon resonance) to measure direct binding to proposed targets (e.g., kinases, proteases).
Discrepancies may arise from cell line heterogeneity (e.g., MCF-7 vs. HeLa) or assay interference (e.g., compound autofluorescence) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS), identifying electrophilic centers (e.g., carbonyl carbons).
  • MD Simulations : Simulate solvation in water/DMSO mixtures (GROMACS, 100 ns trajectories) to assess hydrolytic stability .
  • Docking Studies : AutoDock Vina to model interactions with cytochrome P450 enzymes (CYP3A4) for metabolic stability predictions .

Q. What strategies address regioselectivity challenges during functionalization of the tricyclic core?

  • Methodological Answer :

  • Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 11-position.
  • Metal-Mediated Coupling : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura reactions at sterically accessible sites (e.g., para to sulfur) .
  • Kinetic vs. Thermodynamic Control : Lower reaction temperatures (−20°C) favor kinetic products (e.g., meta-substitution), while higher temperatures (80°C) favor thermodynamic outcomes .

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